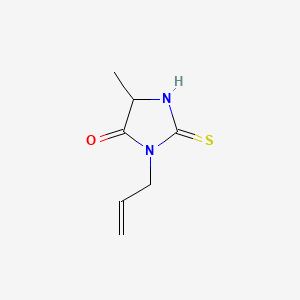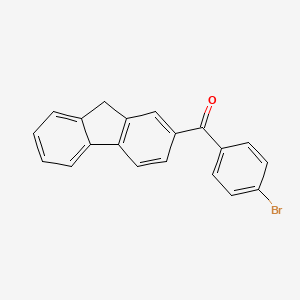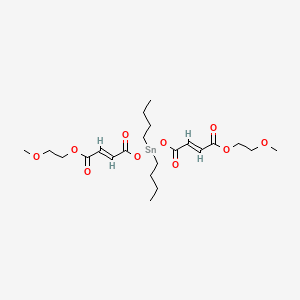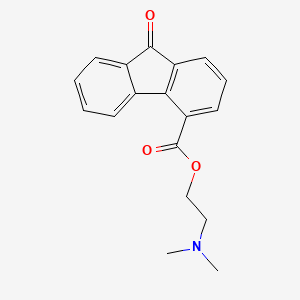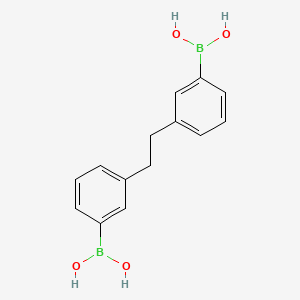
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid is an organic compound that features two boronic acid groups attached to a central ethane-1,2-diyl linker, which is further connected to two phenylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(3,1-phenylene))diboronic acid typically involves the reaction of 1,2-dibromoethane with 3-bromophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitrated phenylene derivatives.
Applications De Recherche Scientifique
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Mécanisme D'action
The mechanism of action of (Ethane-1,2-diylbis(3,1-phenylene))diboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The boronic acid groups interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,2-diphenylethene-1,2-diyl)bis(4,4’-phenylene)-1,1’-diboronic acid: Similar structure but with a diphenylethene core.
3,3’-(Ethane-1,2-diylbis(oxy))bis(3,1-phenylene)diboronic acid: Contains an ethane-1,2-diylbis(oxy) linker instead of a direct ethane-1,2-diyl linker.
Uniqueness
(Ethane-1,2-diylbis(3,1-phenylene))diboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of selective sensors and catalysts.
Propriétés
Numéro CAS |
173394-25-7 |
|---|---|
Formule moléculaire |
C14H16B2O4 |
Poids moléculaire |
269.9 g/mol |
Nom IUPAC |
[3-[2-(3-boronophenyl)ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H16B2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-6,9-10,17-20H,7-8H2 |
Clé InChI |
YLELPMBOCXVXEA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)CCC2=CC=CC(=C2)B(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


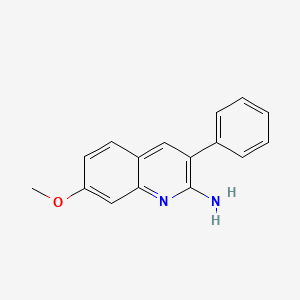
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
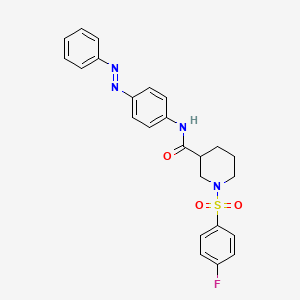
![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)
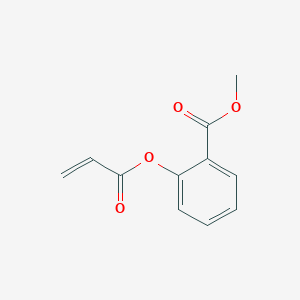
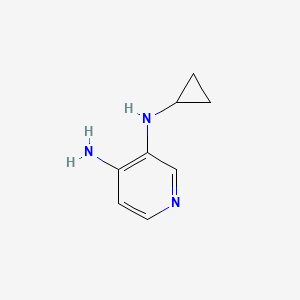
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
